Tramadol
Tramadol
Tramadol is a synthetic codeine analogue, Tramadol has central analgesic properties with effects similar to opioids, such as morphine and codeine, acting on specific opioid receptors. Used as a narcotic analgesic for severe pain, it can be addictive and weakly inhibits norepinephrine and serotonin reuptake. (NCI04)
Tramadol is an opioid analgesic used for the therapy of mild-to-moderate pain. Tramadol overdose can cause acute liver failure. Pharmacologic use of tramadol has not been associated with cases of clinically apparent drug induced liver disease.
Tramadol, also known as MTW tramadol or tradol-puren, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. Tramadol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Tramadol has been detected in multiple biofluids, such as urine and blood. Within the cell, tramadol is primarily located in the membrane (predicted from logP). Tramadol participates in a number of enzymatic reactions. In particular, Tramadol can be converted into N-desmethyltramadol and formaldehyde through the action of the enzymes cytochrome P450 2B6 and cytochrome P450 3A4. In addition, Tramadol can be converted into O-desmethyltramadol and formaldehyde; which is mediated by the enzyme cytochrome P450 2D6. In humans, tramadol is involved in the tramadol action action pathway and the tramadol metabolism pathway. Tramadol is a potentially toxic compound.
Tramadol is an opioid analgesic used for the therapy of mild-to-moderate pain. Tramadol overdose can cause acute liver failure. Pharmacologic use of tramadol has not been associated with cases of clinically apparent drug induced liver disease.
Tramadol, also known as MTW tramadol or tradol-puren, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. Tramadol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Tramadol has been detected in multiple biofluids, such as urine and blood. Within the cell, tramadol is primarily located in the membrane (predicted from logP). Tramadol participates in a number of enzymatic reactions. In particular, Tramadol can be converted into N-desmethyltramadol and formaldehyde through the action of the enzymes cytochrome P450 2B6 and cytochrome P450 3A4. In addition, Tramadol can be converted into O-desmethyltramadol and formaldehyde; which is mediated by the enzyme cytochrome P450 2D6. In humans, tramadol is involved in the tramadol action action pathway and the tramadol metabolism pathway. Tramadol is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
181289-58-7
VCID:
VC20904535
InChI:
InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1
SMILES:
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O
Molecular Formula:
C16H25NO2
Molecular Weight:
263.37 g/mol
Tramadol
CAS No.: 181289-58-7
Cat. No.: VC20904535
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Tramadol is a synthetic codeine analogue, Tramadol has central analgesic properties with effects similar to opioids, such as morphine and codeine, acting on specific opioid receptors. Used as a narcotic analgesic for severe pain, it can be addictive and weakly inhibits norepinephrine and serotonin reuptake. (NCI04) Tramadol is an opioid analgesic used for the therapy of mild-to-moderate pain. Tramadol overdose can cause acute liver failure. Pharmacologic use of tramadol has not been associated with cases of clinically apparent drug induced liver disease. Tramadol, also known as MTW tramadol or tradol-puren, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. Tramadol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Tramadol has been detected in multiple biofluids, such as urine and blood. Within the cell, tramadol is primarily located in the membrane (predicted from logP). Tramadol participates in a number of enzymatic reactions. In particular, Tramadol can be converted into N-desmethyltramadol and formaldehyde through the action of the enzymes cytochrome P450 2B6 and cytochrome P450 3A4. In addition, Tramadol can be converted into O-desmethyltramadol and formaldehyde; which is mediated by the enzyme cytochrome P450 2D6. In humans, tramadol is involved in the tramadol action action pathway and the tramadol metabolism pathway. Tramadol is a potentially toxic compound. |
|---|---|
| CAS No. | 181289-58-7 |
| Molecular Formula | C16H25NO2 |
| Molecular Weight | 263.37 g/mol |
| IUPAC Name | (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol |
| Standard InChI | InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1 |
| Standard InChI Key | TVYLLZQTGLZFBW-ZBFHGGJFSA-N |
| Isomeric SMILES | CN(C)C[C@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O |
| SMILES | CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
| Canonical SMILES | CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O |
| Boiling Point | 406.6 ºC |
| Melting Point | 178-181 °C 180-181°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator